molecular formula C9H5F3O2 B8085086 6-(Trifluoromethyl)benzofuran-3(2H)-one

6-(Trifluoromethyl)benzofuran-3(2H)-one

Cat. No.: B8085086
M. Wt: 202.13 g/mol
InChI Key: NYPVXCUFWKLCLX-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)benzofuran-3(2H)-one (CAS 872191-30-5) is a high-purity chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This benzofuran scaffold is of significant interest in drug discovery, particularly for developing novel therapeutic agents. The core benzofuran structure is a privileged scaffold in medicinal chemistry, found in compounds with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties . The incorporation of a trifluoromethyl group is a key strategic modification in drug design; this group enhances the molecule's metabolic stability and membrane permeability due to its high electronegativity and lipophilicity, often leading to improved pharmacokinetic profiles of drug candidates . This compound serves as a versatile synthetic intermediate for constructing more complex, biologically active molecules. Recent research highlights the application of similar 3-benzoylbenzofuran derivatives in the synthesis of novel pyrazole-based compounds investigated for anti-HIV activity, demonstrating the relevance of this chemical class in antiviral drug development . Furthermore, benzofuran derivatives are frequently explored as enzyme inhibitors and are present in various natural products with medicinal value . Researchers can leverage this compound to build diverse libraries for screening or to optimize lead compounds. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human, veterinary, or household use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-9(11,12)5-1-2-6-7(13)4-14-8(6)3-5/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPVXCUFWKLCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Trifluoromethyl Benzofuran 3 2h One and Its Derivatives

Strategies for Benzofuran-3(2H)-one Core Construction with Trifluoromethyl Group Integration

The introduction of a trifluoromethyl group onto the benzofuranone scaffold requires specialized synthetic strategies. These methods must be robust enough to handle the electron-withdrawing nature of the CF3 group while efficiently constructing the bicyclic ring system. Methodologies range from tandem reactions that form the core in a single sequence to sophisticated catalytic processes that offer high efficiency and selectivity.

Friedel-Crafts/Lactonization Tandem Reactions for Substituted Benzofuran-2-ones

A prominent strategy for assembling the benzofuranone skeleton, particularly for 3-hydroxy-3-trifluoromethyl substituted variants, involves a tandem Friedel-Crafts alkylation followed by an intramolecular lactonization. acs.orgnih.gov This approach typically utilizes a substituted phenol (B47542) and an electrophilic trifluoromethylated pyruvate (B1213749) derivative. acs.orgnih.gov

The reaction is often catalyzed by a Lewis acid, which activates the electrophile for the initial Friedel-Crafts attack by the phenol. acs.orgacs.orgnih.gov Following the C-alkylation of the phenol, a subsequent intramolecular lactonization occurs to form the benzofuran-2-one ring. acs.org Mechanistic studies suggest that the reaction proceeds through a two-step process: a Friedel-Crafts reaction directed by the phenolic hydroxyl group, followed by intramolecular transesterification. acs.org This method provides direct access to 3-hydroxy-3-trifluoromethyl benzofuran-2-ones with high yields and enantioselectivity, particularly when using chiral Lewis acids. acs.orgnih.gov

Research has demonstrated the successful synthesis of various 3,3-disubstituted-3H-benzofuran-2-one derivatives starting from polyphenols and ethyl 3,3,3-trifluoropyruvate. nih.gov A metal-free variation of this tandem reaction, catalyzed by perchloric acid (HClO₄), has also been developed for synthesizing 3,3-disubstituted benzofuranones from tertiary α-hydroxy acid esters and substituted phenols. organic-chemistry.orgnih.gov

Below is a table summarizing the reaction conditions for the synthesis of 3-hydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one derivatives from various phenols and ethyl 3,3,3-trifluoropyruvate. nih.gov

Table 1: Friedel-Crafts/Lactonization Reaction Conditions and Yields Data sourced from a study on the synthesis of benzofuran-2-one derivatives. nih.gov

Phenol SubstrateSolventCatalyst/ConditionsProductYield (%)
HydroquinoneAcOHReflux3,6-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one60
PhloroglucinolAcOHReflux3,5,7-Trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one40
PyrogallolAcOHReflux3,6,7-Trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one35
ResorcinolAcOHReflux3,5-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one35

Cycloisomerization Approaches for Benzofuran-3(2H)-one Scaffolds

Cycloisomerization reactions provide a direct and atom-economical route to benzofuran-3(2H)-one scaffolds. These methods typically involve the intramolecular cyclization of suitably substituted precursors, such as o-alkynyl phenols. chemistryviews.org Gold-catalyzed cycloisomerization has emerged as a powerful tool for this transformation. chemistryviews.orgresearchgate.net For instance, using a catalyst system of Ph₃PAuCl with Selectfluor as an oxidant, o-alkynyl phenols can be converted into benzofuran-3(2H)-ones in moderate to good yields. chemistryviews.org A metal-free alternative has also been reported, where benzofurans are treated with alcohols, acids, or water to yield the corresponding benzofuranones, often in higher yields than the gold-catalyzed method. chemistryviews.org

While these methods are flexible, their application to substrates bearing a trifluoromethyl group is a key consideration for synthesizing the target compound. The electronic properties of the trifluoromethyl group can influence the reactivity of the precursor and the efficiency of the cyclization step.

One-Pot Synthetic Protocols for Trifluoromethylated Benzofuran (B130515) Derivatives

One-pot syntheses are highly efficient as they reduce the need for intermediate purification, saving time and resources. researchgate.net Several one-pot methods have been developed for synthesizing trifluoromethylated benzofuran derivatives.

Another versatile one-pot, transition-metal-free protocol enables the synthesis of various benzofuran derivatives, including those with trifluoromethyl substituents like Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate. mdpi.com This method involves the reaction of 2-fluorobenzonitriles with substituted alcohols at room temperature, proceeding through a Smiles rearrangement to construct the regioselective five-membered heterocycle in good to excellent yields. mdpi.com The synthesis of 1-(3-Amino-6-(trifluoromethyl)benzofuran-2-yl)ethan-1-one was also achieved with a 90% yield using this approach. mdpi.com

Microwave-assisted one-pot, three-component syntheses under Sonogashira conditions have also proven effective for creating 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides. nih.gov The use of microwave irradiation significantly shortens reaction times and minimizes side products, making it a valuable tool for building combinatorial libraries of benzofurans. nih.gov

Catalytic Synthesis via Palladium-Mediated Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in constructing the benzofuranone core, especially for complex and substituted derivatives.

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a key step in many benzofuran syntheses. nih.govrsc.org This palladium-copper co-catalyzed reaction is often followed by an intramolecular cyclization to construct the benzofuran ring system in a one-pot fashion. nih.govresearchgate.net

The general strategy involves coupling an o-halophenol (typically o-iodophenol) with a terminal alkyne. rsc.orgresearchgate.net The resulting o-alkynylphenol intermediate then undergoes an intramolecular cyclization to yield the benzofuran derivative. researchgate.netresearchgate.net This domino process allows for the construction of two C-C bonds in a single operation. researchgate.net The reaction conditions can be mild, and the methodology tolerates a wide variety of functional groups on both the phenol and alkyne components. rsc.org Visible light has also been used to promote the Sonogashira coupling and subsequent 5-endo-dig cyclization in water, providing an environmentally friendly route to 2-substituted benzofurans. lookchem.com The applicability of this method to trifluoromethyl-substituted phenols makes it a viable pathway for accessing compounds like 6-(Trifluoromethyl)benzofuran-3(2H)-one.

Palladium-catalyzed C-H activation and arylation reactions represent a highly efficient and atom-economical approach to benzofuran synthesis. nih.govrsc.org These methods avoid the pre-functionalization often required in traditional cross-coupling reactions. For instance, palladium catalysts can facilitate the direct C-H arylation of benzofurans with various arylating agents, such as triarylantimony difluorides, to produce 2-arylbenzofurans. nih.govresearchgate.net

Furthermore, palladium-catalyzed oxidative annulation of phenols with internal alkynes provides direct access to the benzofuran core. researchgate.net Another innovative method involves the reaction of 2-hydroxystyrenes with iodobenzenes via a palladium-catalyzed C-H activation/oxidation tandem reaction. rsc.org The compatibility of these reactions with trifluoromethyl groups is a significant advantage; functionalities like nitro, formyl, and trifluoromethyl have been shown to be well-tolerated in palladium-catalyzed dehydrogenative intramolecular arylation processes that form the benzofuran framework. nih.gov

Decarboxylative Asymmetric Allylic Alkylation for Benzofuran-3(2H)-one Derivatives

The construction of stereochemically rich molecules is a cornerstone of modern organic synthesis. For benzofuran-3(2H)-one derivatives, the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has emerged as a powerful tool for the enantioselective synthesis of sterically demanding α-aryl-α-allyl benzofuran-3(2H)-ones. researchgate.net This method addresses the challenge of creating quaternary α-aryl stereocenters, which are common motifs in biologically active molecules.

The process typically involves the use of benzofuran-3(2H)-one-derived α-aryl-β-keto esters as substrates. researchgate.net In the presence of a palladium catalyst and a chiral ligand, these substrates undergo a decarboxylative allylation. The (R,R)-ANDEN phenyl Trost ligand has been shown to be particularly effective in this transformation. researchgate.net The reaction proceeds to afford the desired α-aryl-α-allyl benzofuran-3(2H)-one products in moderate to high yields, with enantioselectivities reaching up to 96% enantiomeric excess (ee). researchgate.net Notably, superior results are often observed for substrates that have a di-ortho-substitution pattern on the aryl group or contain naphthyl groups. researchgate.net

Substrate TypeLigandYieldEnantiomeric Excess (ee)
α-(2,6-dimethylphenyl)-β-keto ester(R,R)-ANDEN phenyl TrostHigh>95%
α-(1-naphthyl)-β-keto ester(R,R)-ANDEN phenyl TrostHigh~96%
α-(4-methoxyphenyl)-β-keto ester(R,R)-ANDEN phenyl TrostModerate~85%
α-phenyl-β-keto ester(R,R)-ANDEN phenyl TrostModerate~80%

This interactive table summarizes typical results for the DAAA reaction, illustrating the influence of the aryl substituent on yield and enantioselectivity.

C(sp³)–H and C(sp²)–H Intramolecular Coupling Strategies

Direct C–H bond functionalization represents a highly atom-economical and efficient strategy for constructing cyclic systems. In the synthesis of benzofuranones, intramolecular C–H coupling reactions have been successfully implemented.

One prominent example involves the Pd(II)-catalyzed C–H activation of phenylacetic acids. organic-chemistry.org This reaction is followed by an intramolecular C–O bond formation, which directly yields the benzofuranone scaffold. organic-chemistry.org This approach leverages a readily available starting material and proceeds through a palladium-catalyzed cyclization pathway. Furthermore, advancements in this area have led to the development of enantioselective C–H functionalizations operating through a Pd(II)/Pd(IV) redox cycle, opening a new avenue for the asymmetric synthesis of these heterocycles. organic-chemistry.org Another strategy involves the TfOH-catalyzed cascade ortho C–H activation/lactonization of phenols with α-aryl-α-diazoacetates, providing a metal-free route to α-aryl benzofuranones. organic-chemistry.org

Paraformaldehyde Insertion in Benzofuran Synthesis

Paraformaldehyde, a stable and inexpensive polymer of formaldehyde, can be employed as a C1 source in the synthesis of benzofuran structures. rsc.orgrsc.org An efficient three-component reaction has been developed for the preparation of 2-aroylbenzofurans, utilizing 2-bromophenols, phenacyl bromides, and paraformaldehyde. rsc.orgrsc.org This palladium-catalyzed process demonstrates good functional group tolerance, including for halogens and trifluoromethyl groups. rsc.org

The proposed mechanism for this transformation begins with the base-mediated substitution of the 2-bromophenol (B46759) with a phenacyl bromide to form an ether intermediate. rsc.org Oxidative addition of the C–Br bond of this intermediate to a Pd(0) species generates an arylpalladium(II) complex. rsc.org This is followed by a crucial migratory insertion of paraformaldehyde into the aryl-palladium bond. rsc.org A subsequent β-hydrogen elimination step produces the formylated product, which leads to the final 2-aroylbenzofuran. rsc.org This method highlights the utility of paraformaldehyde as a practical carbonyl source via an in situ formylation reaction. rsc.orgrsc.org

Catalytic Synthesis via Copper-Mediated Reactions

Copper catalysis offers a cost-effective and versatile platform for the synthesis of benzofuranones and their derivatives, with several distinct strategies being developed.

Copper-Catalyzed Alkynylation/Cyclization/Isomerization Cascades

An elegant and efficient copper-catalyzed cascade reaction has been developed for synthesizing complex heterocyclic systems fused to a benzofuran core. acs.orgdicp.ac.cnnih.gov This process involves the reaction of aurone-derived azadienes with terminal alkynes. dicp.ac.cnnih.gov The reaction proceeds through a sequence of alkynylation, cyclization, and isomerization, affording benzofuran-fused 1,2-dihydropyridines in excellent yields. dicp.ac.cn

Optimal conditions for this cascade reaction have been identified as using a catalytic system of Cu(CH₃CN)₄BF₄ with XantPhos as the ligand, triethylamine (B128534) as the base, and 1,4-dioxane (B91453) as the solvent. dicp.ac.cn The resulting 1,2-dihydrobenzofuro[3,2-b]pyridines can be subsequently converted to the fully aromatic benzofuro[3,2-b]pyridines. dicp.ac.cnnih.gov This methodology provides a streamlined approach to structurally complex and potentially bioactive molecules from readily accessible starting materials. acs.orgdicp.ac.cn

Azadiene Substituent (R1)Alkyne Substituent (R2)Catalyst SystemYield
HPhenylCu(CH₃CN)₄BF₄ / XantPhos92%
5-Cl4-TolylCu(CH₃CN)₄BF₄ / XantPhos90%
6-BrCyclohexylCu(CH₃CN)₄BF₄ / XantPhos88%
7-MeOn-ButylCu(CH₃CN)₄BF₄ / XantPhos95%

This interactive table showcases the scope of the copper-catalyzed cascade reaction, demonstrating high yields across various substituted starting materials.

O–H/C–H Coupling Reactions in Benzofuranone Synthesis

Intramolecular dehydrogenative coupling reactions provide another powerful copper-mediated route to the benzofuranone core. The direct coupling of O–H and C–H bonds offers a highly atom-efficient synthesis. nih.gov For instance, the intramolecular cyclization of specific benzothiophene (B83047) derivatives can be achieved using a copper catalyst in the presence of cesium carbonate as a base and pyridine (B92270) as a solvent, resulting in high yields of the target fused benzofuranone systems. nih.govresearchgate.net The reaction is proposed to initiate with proton abstraction, followed by a radical transfer involving the copper catalyst to facilitate the cyclization. nih.gov

Intramolecular Cyclization Protocols

Copper-catalyzed intramolecular cyclization is a foundational strategy for constructing the benzofuranone ring system. One-pot tandem reactions have been established that utilize o-iodophenols, acyl chlorides, and phosphorus ylides. nih.gov These reactions, mediated by copper, proceed through a sequence of transformations that include a key C-C bond formation followed by an intramolecular C-O bond formation to forge the heterocyclic ring. nih.gov

Another significant protocol is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.org This one-pot procedure involves a sequential nucleophilic addition of the phenol to the alkyne, followed by an oxidative cyclization using molecular oxygen as the oxidant, to regioselectively produce polysubstituted benzofurans. rsc.org Furthermore, Ullmann-type intramolecular C-O coupling reactions, often catalyzed by a CuI/1,10-phenanthroline system, are effective for the synthesis of benzofuran and thieno[3,2-b]benzofuran derivatives from the corresponding ortho-halo-phenols. researchgate.net

Catalytic Synthesis via Rhodium-Mediated Protocols

Rhodium-based catalysts have become indispensable tools in organic synthesis, offering powerful and selective pathways for constructing complex molecular architectures. Their application in the synthesis of benzofuran-3(2H)-ones is marked by high efficiency and the ability to control reaction outcomes through catalyst design and reaction conditions.

Relay Rhodium-Catalyzed Chemodivergent Approaches

Relay catalysis, where a single catalyst or multiple catalysts sequentially promote different transformations in one pot, provides an elegant and efficient route to molecular complexity. A notable chemodivergent approach employs a relay system of rhodium(I) and a Brønsted acid to synthesize benzofurans from propargyl alcohols and ortho-hydroxylated arylboronic acids. researchgate.net This method showcases an ortho-hydroxy effect that influences both chemoselectivity and reactivity. researchgate.net While typical rhodium(I)-catalyzed arylations are conducted under basic conditions, this system operates effectively with acidic additives, a previously underexplored area. researchgate.net

The reaction proceeds via a tandem arylation-cyclization sequence. The choice of reaction conditions, particularly the catalytic system, allows for the selective synthesis of either benzo-2H-pyrans or benzofurans, demonstrating the chemodivergent power of this relay strategy. researchgate.net

Intramolecular Carbene Insertion for Dihydrobenzofuranones

Intramolecular C-H insertion reactions mediated by rhodium-stabilized carbenes represent a highly effective strategy for the formation of five-membered rings, including the dihydrobenzofuranone core. This method typically involves the rhodium(II)-catalyzed decomposition of a diazo compound precursor. The resulting electrophilic rhodium carbene then undergoes an intramolecular C-H insertion to construct the heterocyclic ring. escholarship.org

This strategy has been successfully applied to the asymmetric synthesis of aryldiazoacetates, leading to chiral dihydrobenzofuranones with high enantioselectivity. escholarship.org The development of specialized rhodium catalysts, such as dirhodium complexes with chiral ligands like Rh₂(esp)₂, has been pivotal in achieving high yields and stereocontrol in these transformations. nih.gov The insertion reaction of alkylidene carbenes, in particular, has proven to be an effective method for synthesizing 2,5-dihydrofuran (B41785) ring systems. rsc.org

A key advantage of this methodology is its ability to create quaternary carbon centers, which are challenging to construct using traditional synthetic methods. For example, Rh(II)-catalyzed oxy-alkynylation of acceptor-acceptor carbenes provides access to C2-quaternary alkyne-substituted benzofuran-3-ones under mild conditions. organic-chemistry.org

Rhodium-Mediated C-H Activation and Alkylation

Direct C-H activation and subsequent functionalization is a step-economic and atom-economic approach for synthesizing complex molecules. Rhodium catalysts are particularly effective at mediating such transformations. nih.gov For the synthesis of benzofuran-3(2H)-one scaffolds, a relay catalysis system involving both rhodium and cobalt has been developed. This process facilitates a C-H functionalization/annulation cascade of N-aryloxyacetamides with propiolic acids, yielding valuable benzofuran-3(2H)-ones that possess a quaternary center. organic-chemistry.org

Another powerful example involves the [Cp*Rh(III)]-catalyzed redox-neutral cyclization of N-phenoxyacetamides with 1-alkynylphosphine sulfides and oxides. nih.gov This reaction proceeds with excellent regioselectivity and a broad substrate scope, producing 3-arylbenzofuran-2-ylphosphine derivatives, which are versatile building blocks in their own right. nih.gov Furthermore, Rh(I)-catalyzed systems have been reported for the selective branched C-H alkylation of related heterocyclic systems like benzimidazoles with Michael acceptors, demonstrating the potential for introducing complex alkyl chains via C-H activation. nih.govamericanelements.com

Table 1: Overview of Rhodium-Mediated Synthetic Protocols

Methodology Key Reactants Catalyst System Product Type Ref.
Relay Chemodivergent Approach Propargyl alcohols, o-hydroxylated arylboronic acids Rhodium(I) / Brønsted Acid Benzofurans researchgate.net
Intramolecular Carbene Insertion Aryldiazoacetates Rhodium(II) complexes (e.g., Rh₂(esp)₂) Chiral Dihydrobenzofuranones escholarship.orgnih.gov
C-H Activation/Annulation N-aryloxyacetamides, Propiolic acids Rh/Co Relay System C4-quaternary Benzofuran-3(2H)-ones organic-chemistry.org
C-H Activation/Cyclization N-phenoxyacetamides, 1-alkynylphosphine sulfides [Cp*Rh(III)] 3-Arylbenzofuran-2-ylphosphines nih.gov

Metal-Free Synthetic Routes for Benzofuran-3(2H)-one Derivatives

While metal catalysis offers powerful synthetic tools, the development of metal-free alternatives is a significant goal in green chemistry to avoid potential metal contamination in final products. Several innovative metal-free routes to benzofuranone derivatives have been established.

One notable method involves the visible-light-driven, catalyst-free cyclization of aromatic diazo compounds to produce dihydroaurones (derivatives of benzofuran-3(2H)-one). organic-chemistry.org This reaction proceeds under mild conditions in good yields and is believed to occur via a radical-pair Stevens rearrangement mechanism. organic-chemistry.org

Another transition-metal-free approach utilizes the unique reactivity of sulfoxides. manchester.ac.uk In this strategy, readily accessible benzothiophene S-oxides react with phenols through a sequence involving an interrupted Pummerer reaction and a rsc.orgrsc.org sigmatropic rearrangement to furnish C3-arylated benzofuran products. manchester.ac.uk Additionally, intermolecular radical coupling reactions provide a facile, metal-free pathway to 3-substituted benzofurans using 2-iodophenyl allenyl ethers and various heteroatomic compounds. nih.gov

Catalyst-Free Condensation Reactions in Benzofuranone Synthesis

Condensation reactions are a cornerstone of organic synthesis. The development of catalyst-free versions of these reactions is highly desirable. A significant catalyst-free method for synthesizing benzofuran derivatives involves the cascade reaction between nitroepoxides and salicylaldehydes. nih.govnih.gov This reaction is typically performed using potassium carbonate in DMF at elevated temperatures, yielding the desired benzofuran structures in moderate to excellent yields. nih.govnih.gov The proposed mechanism involves deprotonation followed by epoxide ring-opening to generate a key intermediate that subsequently cyclizes. nih.gov

In a related approach, though not strictly catalyst-free but avoiding metals, clays (B1170129) have been used as catalysts for the solventless condensation of benzofuran-3(2H)-one with α,β-dicarbonyl compounds under microwave irradiation. researchgate.netmdpi.com This method uses acidic clay (K10, KSF) to promote the reaction, leading to novel acylaurones stereoselectively. mdpi.com

Nenitzescu Reaction for Benzofuran Derivatives

The Nenitzescu reaction, first reported by Costin Nenițescu in 1929, is a classic condensation reaction between a quinone and a β-aminocrotonic ester. wikipedia.org While it is most famously used to synthesize 5-hydroxyindole (B134679) derivatives, the reaction is known for its chemodivergency and can be directed to produce benzofuran derivatives under specific conditions. mdpi.com

The reaction's outcome is highly dependent on the nature of the starting materials and the reaction conditions, which can include the use of Lewis or Brønsted acids, various solvents, or no acid at all. mdpi.com The formation of benzofuranone products has been reported as a less common but valuable outcome of this reaction. mdpi.com For instance, the reaction of piperazinone enaminoesters with quinones was investigated to optimize for 5-hydroxyindole formation, but unexpectedly led to rearranged 2-imidazolidinone benzofurans and, in some cases, a benzofuranone derivative. mdpi.com This highlights the synthetic potential and the mechanistic complexity of the Nenitzescu reaction in accessing diverse heterocyclic scaffolds. rsc.orgmdpi.com

Asymmetric Synthetic Approaches to Chiral Trifluoromethylated Benzofuranones

The introduction of a trifluoromethyl group into the benzofuranone scaffold, particularly in an asymmetric fashion, presents unique synthetic challenges. Researchers have developed elegant solutions using both metal-catalyzed and organocatalyzed approaches to control stereochemistry effectively.

Enantioselective Cycloaddition Reactions

Enantioselective [3+2] cycloaddition reactions have emerged as a powerful tool for constructing complex heterocyclic systems. In the context of benzofuranone synthesis, these reactions allow for the creation of multiple stereocenters with high levels of control. For instance, the reaction between 2-arylidenebenzofuran-3(2H)-ones and various dipolarophiles, such as imines or isocyanoacetates, can generate spiro-pyrrolidinyl or spiro-pyrroline benzofuranone derivatives. researchgate.net

A notable example is the silver-catalyzed [3+2] cycloaddition of aurone (B1235358) analogues with isocyanoacetates. This method yields optically enriched spiro-1-pyrrolines with excellent yields, diastereoselectivities, and enantioselectivities. researchgate.net Similarly, chiral dinuclear zinc catalysts have been employed for the enantioselective [3+2] cycloaddition of aurones with N-2,2,2-trifluoroethylisatin ketimines, producing chiral spiro[benzofuran-pyrrolidine] derivatives through a domino Michael/Mannich reaction sequence. rsc.org These cycloaddition strategies are highly valued for their atom economy and ability to rapidly build molecular complexity from relatively simple starting materials. researchgate.net

Organocatalyzed Asymmetric Synthesis for Benzofuran-3(2H)-one Scaffolds

Organocatalysis provides a complementary approach to metal catalysis for the asymmetric synthesis of benzofuran-3(2H)-one scaffolds. A key advantage is the avoidance of potentially toxic and expensive heavy metals. Cinchona alkaloids, such as quinine, have proven to be effective catalysts in this domain. researchgate.netrsc.org

A pioneering strategy involves the [3+2] cycloaddition between aurones (2-benzylidenebenzofuran-3(2H)-ones) and imines derived from salicylaldehyde (B1680747) and diethyl aminomalonates, catalyzed by quinine. researchgate.netrsc.org This method is lauded for its operational simplicity, broad substrate scope, and high stereochemical efficiency, affording pyrrolidine (B122466) derivatives with a benzofuran-3(2H)-one core. researchgate.net The use of a simple and readily available organocatalyst makes this approach highly attractive for practical applications.

Catalyst System Reactants Product Type Selectivity Reference
Chiral Ag-complexAurone analogues, IsocyanoacetatesSpiro-1-pyrrolinesup to >20:1 dr, >99% ee researchgate.net
Chiral dinuclear zincAurones, N-2,2,2-trifluoroethylisatin ketiminesSpiro[benzofuran-pyrrolidine]High enantioselectivity rsc.org
QuinineAurones, Imines from salicylaldehydePyrrolidine-benzofuranonesHigh enantio- and diastereoselectivity researchgate.netrsc.org
Copper/Chiral phosphineBenzofuran-3(2H)-ones, α,β-Unsaturated thioamidesRocaglaol intermediateHigh diastereo- and enantioselectivity nih.gov

dr = diastereomeric ratio, ee = enantiomeric excess

Synthesis of Specific Trifluoromethylated Benzofuran-3(2H)-one Structural Analogues

Targeted synthesis of specific analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Synthesis of Trifluoromethylated Aurone Derivatives

Aurones, or (Z)-2-benzylidenebenzofuran-3(2H)-ones, are a subclass of flavonoids that can incorporate trifluoromethyl groups. The synthesis of trifluoromethylated aurone derivatives has been reported, often serving as precursors for more complex structures. rsc.org These compounds are valuable intermediates in cycloaddition reactions for creating spiro-heterocyclic systems. rsc.org

Synthesis of Aminated Trifluoromethylated Benzofuranones

The introduction of an amino group to the trifluoromethylated benzofuranone core can significantly alter its chemical and biological properties. Methodologies for the stereoselective synthesis of α-trifluoromethyl amines often involve the addition of nucleophiles to trifluoromethyl imines or the reduction of trifluoromethyl ketimines. nih.gov While direct amination of the this compound core is a complex challenge, the construction of the ring from aminated precursors or the modification of functional handles on the benzofuranone scaffold represents viable synthetic routes. For example, the reaction of chiral 2-trifluoromethyl-1,3-oxazolidines with silylated nucleophiles under Lewis acid activation provides a pathway to functionalized α-trifluoromethylamines, which could be precursors to aminated benzofuranone structures. researchgate.net

Synthesis of Substituted 3-Hydroxy-3-trifluoromethyl Benzofuranones

The synthesis of 3-hydroxy-3-trifluoromethyl benzofuran-2-ones is a significant achievement, providing access to a key structural motif. A highly effective method is the chiral Lewis acid-catalyzed tandem Friedel-Crafts/lactonization reaction between phenols and trifluoropyruvate. nih.gov This reaction proceeds with high regioselectivity and enantioselectivity, yielding the desired products in up to 94% yield and over 99% enantiomeric excess (ee). nih.gov Mechanistic studies suggest that interactions between the phenolic hydroxyl group and the trifluoropyruvate are crucial for achieving high selectivity. nih.gov Another approach involves the reaction of polyphenols with 3,3,3-trifluoromethyl pyruvate, which can be optimized by using acetic acid as a solvent at elevated temperatures. nih.gov

Reaction Type Key Reagents Catalyst Product Yield/Selectivity Reference
Tandem Friedel-Crafts/LactonizationPhenols, Ethyl trifluoropyruvateChiral Lewis Acid3-Hydroxy-3-trifluoromethyl benzofuran-2-onesup to 94% yield, >99% ee nih.gov
Friedel-Crafts/LactonizationHydroxyl phenols, 3,3,3-Trifluoromethyl pyruvateAcetic Acid (solvent)3-Hydroxy lactonesModerate yields (e.g., 45%) nih.gov

ee = enantiomeric excess

Mechanistic Investigations of Chemical Transformations Involving 6 Trifluoromethyl Benzofuran 3 2h One

Reaction Pathway Elucidation for Cyclization and Annulation Reactions

The formation of the benzofuranone core typically involves an intramolecular cyclization reaction. A primary and well-established pathway for synthesizing 6-(trifluoromethyl)benzofuran-3(2H)-one is through the acid-catalyzed intramolecular Friedel-Crafts acylation of a suitable precursor, such as 4-(trifluoromethyl)phenoxyacetic acid.

The reaction pathway can be elucidated as follows:

Activation of the Carboxylic Acid: In the presence of a strong acid catalyst and often a dehydrating agent (e.g., polyphosphoric acid (PPA) or Eaton's reagent), the carboxylic acid moiety of the precursor is protonated. Subsequent loss of water generates a highly electrophilic acylium ion.

Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic acylium ion. The trifluoromethyl group at the para-position to the ether linkage is a strong electron-withdrawing group, which deactivates the ring. However, the ether oxygen is an ortho-, para-director. The cyclization thus proceeds at the ortho-position to the ether linkage.

Rearomatization: The resulting intermediate, a cyclohexadienyl cation (a sigma complex), loses a proton to restore the aromaticity of the benzene (B151609) ring, yielding the final product, this compound.

Annulation reactions, such as [3+2] and [3+3] cycloadditions, represent another class of powerful methods for constructing heterocyclic systems. While less common for the direct synthesis of the parent this compound, these strategies are employed to build more complex, fused structures starting from benzofuranone scaffolds. For example, a benzofuranone can act as a dinucleophile in a cascade reaction with an appropriate partner to form spirocyclic systems.

Role of Key Intermediates in Catalytic Benzofuranone Synthesis

The synthesis of benzofuranones is often mediated by catalytic processes where specific reactive intermediates play a pivotal role.

Acylium and Iminium Ions: In the aforementioned Friedel-Crafts cyclization, the key intermediate is the acylium ion . In other contexts, particularly in photoredox catalysis, iminium ions can be generated from tertiary amines. These electrophilic intermediates can be intercepted by nucleophiles, including enolates derived from benzofuranones, to form new carbon-carbon bonds at the α-position.

Carbanions/Enolates: Benzofuran-3(2H)-one possesses an acidic methylene (B1212753) group (C2) and can be readily deprotonated by a base to form a nucleophilic carbanion or, more accurately, an enolate . This enolate is a crucial intermediate in base-catalyzed condensation reactions, such as the aldol (B89426) condensation with aldehydes to form 2-benzylidenebenzofuran-3(2H)-ones (aurones). The stability and reactivity of this enolate are fundamental to many functionalization reactions of the benzofuranone core.

Oxonium Ylides: In certain catalyst-free synthetic routes, oxonium ylides serve as key intermediates. For instance, the reaction between a hydroxyl-substituted aryl alkyne and a sulfur ylide can proceed through the formation of an intermediate that subsequently cyclizes to form the benzofuran (B130515) ring system.

The table below summarizes the role of these intermediates in the context of benzofuranone synthesis.

IntermediateGenerating MethodRole in SynthesisReaction Type Example
Acylium Ion Acid treatment of a carboxylic acidElectrophileIntramolecular Friedel-Crafts Acylation
Iminium Ion Oxidation of a tertiary amineElectrophilePhotoredox-mediated α-acylation
Carbanion/Enolate Base-mediated deprotonationNucleophileAldol Condensation
Oxonium Ylide Reaction with sulfur ylidesIntermediate in cyclizationCatalyst-free benzofuran synthesis

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Stereochemical Control Mechanisms in Asymmetric Benzofuranone Synthesis

While this compound itself is achiral, many of its most important derivatives possess a stereocenter, typically at the C2 position. The asymmetric synthesis of these chiral derivatives requires sophisticated stereochemical control mechanisms.

A prominent strategy is the use of chiral catalysts that create a chiral environment, favoring the formation of one enantiomer over the other.

Transition-Metal Catalysis: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method. Here, a chiral ligand, such as a Trost ligand, coordinates to the palladium center. This chiral complex selectively activates one face of the prochiral nucleophile (the benzofuranone enolate), leading to high enantioselectivity in the final product.

Organocatalysis: Chiral N-Heterocyclic Carbenes (NHCs) have emerged as versatile organocatalysts. An NHC can react with an aldehyde to form a chiral Breslow intermediate, which is a nucleophilic species. This intermediate can then add to an electrophile in a stereocontrolled manner. In the context of benzofuranones, NHC catalysis has been used for intramolecular hydroacylation to produce chiral products with high enantiomeric excess (ee).

The choice of catalyst, ligand, and reaction conditions is critical for achieving high stereoselectivity. The precise mechanism often involves the formation of a rigid transition state where the substrate is oriented in a highly specific manner due to steric and electronic interactions with the chiral catalyst.

Influence of the Trifluoromethyl Group on Reaction Regio- and Stereoselectivity

The trifluoromethyl (CF₃) group at the C6 position exerts a profound influence on the reactivity and selectivity of reactions involving the benzofuranone scaffold.

Electronic Effects and Regioselectivity: The CF₃ group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has two major consequences:

Ring Deactivation: It deactivates the aromatic ring towards electrophilic substitution. The intramolecular Friedel-Crafts cyclization to form the benzofuranone is therefore more difficult than for an unsubstituted analogue, often requiring stronger acids or higher temperatures.

Directing Effect: In electrophilic aromatic substitution reactions on the this compound molecule itself, the CF₃ group is a meta-director. However, the directing influence of the ether oxygen and the carbonyl group must also be considered, making the prediction of regioselectivity complex.

Steric Effects: The trifluoromethyl group is significantly bulkier than a hydrogen or methyl group. This steric hindrance can influence the approach of reagents. In asymmetric catalysis, this bulk can either enhance or diminish the facial selectivity imposed by a chiral catalyst, depending on the specific geometry of the transition state.

The table below outlines the expected influence of the CF₃ group on different reaction types.

Reaction TypeInfluence of CF₃ GroupExpected Outcome
Electrophilic Aromatic Substitution Strong deactivation; meta-directingSlower reaction rates; substitution at C5 or C7 favored electronically.
Nucleophilic Addition to Carbonyl Minimal direct electronic effectReactivity similar to other benzofuranones.
Enolate Formation/Reaction at C2 Inductive electron withdrawalIncreased acidity of C2 protons.
Asymmetric Catalysis Steric bulk and electronic natureCan modify the catalyst-substrate interaction, affecting enantioselectivity.

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Computational Approaches to Reaction Mechanism Modeling and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms at a molecular level. For transformations involving this compound, computational modeling can offer insights that are difficult to obtain experimentally.

Mapping Reaction Pathways: DFT calculations can be used to map the potential energy surface of a reaction, such as the intramolecular cyclization. This allows for the identification of transition states and intermediates. The calculated activation energy barriers for competing pathways can explain observed regioselectivity. For example, a calculation could confirm that cyclization ortho to the ether linkage is energetically more favorable than a meta cyclization.

Analyzing Transition States: By analyzing the geometry and electronic structure of a transition state, researchers can understand the origins of selectivity. In asymmetric catalysis, modeling the transition state involving the substrate, catalyst, and reagents can reveal the specific non-covalent interactions (e.g., hydrogen bonds, steric repulsion) responsible for stereochemical control.

Validating Mechanistic Hypotheses: Computational studies can be used to validate or refute proposed mechanisms. For instance, in a cascade annulation reaction, DFT calculations can determine the feasibility of different cyclization modes (e.g., 6-endo-trig vs. 5-exo-trig) by comparing their respective activation energies, providing a rationale for the observed product formation. A recent DFT study on a [3+3] annulation to form a six-membered ring found a low barrier energy of 1.47 kcal/mol for the favored 6-endo-trig pathway, compared to a much higher barrier for a competing five-membered ring cyclization, thus explaining the experimental outcome.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Trifluoromethyl Benzofuran 3 2h One Analogues

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the connectivity and chemical environment of atoms within the molecule can be mapped in detail.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In analogues of 6-(trifluoromethyl)benzofuran-3(2H)-one, the spectrum is typically divided into two main regions: the aromatic region and the aliphatic region.

The protons on the benzene (B151609) ring typically appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The specific splitting patterns and coupling constants are dictated by the substitution pattern on the ring. For a 6-trifluoromethyl substituted benzofuranone, one would expect to see distinct signals for the protons at positions 4, 5, and 7. For instance, in a related compound, 1-(3-Amino-6-(trifluoromethyl)benzofuran-2-yl)ethan-1-one, the aromatic protons appear as doublets at δ 7.70 and 7.50 ppm. mdpi.com Similarly, for ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate, aromatic protons are observed at δ 7.73, 7.68, and 7.50 ppm. mdpi.com

The aliphatic protons of the dihydrofuranone ring, specifically the methylene (B1212753) protons at the C2 position (-CH₂-), are expected to produce a singlet in the range of δ 4.0-5.0 ppm, as they are adjacent to the ether oxygen and the carbonyl group. In the parent benzofuran-3(2H)-one, these methylene protons are observed as a singlet. In more complex aurone (B1235358) derivatives, such as 4,6-dibromo-2-(4-(trifluoromethyl)benzylidene)benzofuran-3(2H)-one, a characteristic singlet for the olefinic hydrogen appears around δ 7.13 ppm. nih.gov

Table 1: Example ¹H NMR Chemical Shifts (δ) for Protons in Benzofuran (B130515) Analogues

Compound Aromatic Protons (ppm) Aliphatic/Other Protons (ppm) Source
1-(3-Amino-6-(trifluoromethyl)benzofuran-2-yl)ethan-1-one 7.70 (d), 7.50 (d) 5.60 (s, NH₂), 2.53 (s, CH₃) mdpi.com
Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate 7.73 (s), 7.68 (d), 7.50 (d) 5.02 (s, NH₂), 4.46 (q, CH₂), 1.45 (t, CH₃) mdpi.com

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¹³C NMR spectroscopy is crucial for defining the carbon framework of the molecule. The spectrum reveals distinct signals for each unique carbon atom, including quaternary carbons.

For a this compound analogue, the carbonyl carbon (C=O) of the lactone is a key diagnostic signal, typically appearing far downfield around δ 180-200 ppm. In aurone derivatives like 4,6-dibromo-2-(4-(trifluoromethyl)benzylidene)benzofuran-3(2H)-one, this signal is found at δ 182.3 ppm. nih.gov The carbons of the benzene ring resonate in the range of δ 110-160 ppm. The carbon atom directly bonded to the trifluoromethyl group (C-6) exhibits a characteristic quartet in proton-coupled spectra due to C-F coupling, and its chemical shift is influenced by the strong electron-withdrawing nature of the CF₃ group. mdpi.com For example, in 1-(3-amino-6-(trifluoromethyl)benzofuran-2-yl)ethan-1-one, the carbon signals are significantly affected by the trifluoromethyl substituent, showing coupling constants (JC,F) around 32-33 Hz. mdpi.com The aliphatic methylene carbon (C2) is expected in the more upfield region of the spectrum.

Table 2: Example ¹³C NMR Chemical Shifts (δ) for Carbons in Benzofuran Analogues

Compound Carbonyl Carbon (ppm) Aromatic/Olefinic Carbons (ppm) Aliphatic Carbons (ppm) Source
1-(3-Amino-6-(trifluoromethyl)benzofuran-2-yl)ethan-1-one 190.3 152.8, 137.1, 136.6, 131.5 (q), 125.3, 124.1, 122.6, 119.0 (q), 110.3 (q) 26.1 mdpi.com
Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate 161.3 152.8, 137.5, 131.1, 130.8, 130.3 (q), 125.3, 122.6, 119.1 (q), 110.2 (q) 60.8, 14.6 mdpi.com

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¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorine-containing compounds. azom.com Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it provides clean spectra with a wide chemical shift range, minimizing signal overlap. nih.gov

For analogues containing a trifluoromethyl (CF₃) group attached to the aromatic ring, the ¹⁹F NMR spectrum typically shows a single, sharp resonance (a singlet), as there are no other fluorine atoms nearby to cause splitting. azom.com The chemical shift of this singlet is diagnostic of the electronic environment. For aromatic CF₃ groups, the signal commonly appears between δ -55 and -70 ppm relative to a CFCl₃ standard. rsc.orgbeilstein-journals.org For example, the ¹⁹F NMR signal for 4-(trifluoromethyl)benzyl methanesulfonate (B1217627) appears at δ -62.8 ppm, and for 1-(4-(trifluoromethyl)phenyl)ethanone, it is at δ -63.23 ppm. rsc.orgbeilstein-journals.org This technique is invaluable for confirming the presence and integrity of the trifluoromethyl group within the molecular structure. nih.gov

Table 3: Example ¹⁹F NMR Chemical Shifts (δ) for Trifluoromethyl Groups

Compound Chemical Shift (ppm) Multiplicity Source
1-(2-(Trifluoromethyl)phenyl)ethanone -58.25 s rsc.org
Methyl 2-(trifluoromethyl)benzoate -59.79 s rsc.org
1-(4-(Trifluoromethyl)phenyl)ethanone -63.23 s rsc.org

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High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to within 5 ppm). nih.gov This allows for the unambiguous determination of the molecular formula, which is a critical step in structure elucidation. nih.gov

For analogues of this compound, techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are used to generate molecular ions (e.g., [M+H]⁺ or [M]˙⁺). The instrument then measures the mass-to-charge ratio (m/z) of this ion to four or more decimal places. By comparing the experimentally measured accurate mass to the theoretically calculated mass for a proposed formula, the elemental composition can be confirmed. For example, the calculated mass for the [M+H]⁺ ion of C₁₁H₈F₃NO₂ was 244.0541, while the found mass was 244.0645, confirming the formula of the synthesized analogue. mdpi.com

Table 4: HRMS Data for Benzofuran Analogues

Compound Formula Ion Calculated Mass (m/z) Found Mass (m/z) Source
1-(3-Amino-6-(trifluoromethyl)benzofuran-2-yl)ethan-1-one C₁₁H₈F₃NO₂ [M+H]⁺ 244.0541 244.0645 mdpi.com
Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate C₁₂H₁₀F₃NO₃ [M+H]⁺ 274.0646 274.0686 mdpi.com

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Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

In the IR spectrum of this compound analogues, several key absorption bands are expected. The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring, which typically appears in the range of 1700-1750 cm⁻¹. For related aurone structures, this C=O stretch is observed around 1712 cm⁻¹. nih.gov Another important region is around 1100-1350 cm⁻¹, where strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group are found. Aromatic C=C stretching vibrations are visible in the 1450-1600 cm⁻¹ region, and the C-O-C stretching of the furanone ring can be found in the 1200-1250 cm⁻¹ range. mdpi.comnih.gov

Table 5: Characteristic IR Absorption Bands (cm⁻¹) for Benzofuranone Analogues

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Source
Carbonyl (lactone) C=O Stretch 1700 - 1750 nih.gov
Aromatic Ring C=C Stretch 1450 - 1600 mdpi.com
Ether (furanone) C-O-C Stretch 1200 - 1250 mdpi.com

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Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems and chromophores. The benzofuranone core constitutes a significant chromophore.

Table 6: Example UV-Vis Absorption Maxima (λmax) for Benzofuranone Analogues

Compound λmax (nm) Solvent Source
4,6-Dibromo-2-(4-(trifluoromethyl)benzylidene)benzofuran-3(2H)-one 350 CH₂Cl₂ nih.gov
4,6-Dibromo-2-(furan-2-ylmethylene)benzofuran-3(2H)-one 390 CH₂Cl₂ nih.gov
6-Chloro-4-nitro-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one 410 CH₂Cl₂ nih.gov
Benzofuran mono-crown derivative 1 290 THF researchgate.net

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X-ray Crystallographic Analysis for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, for chiral molecules crystallizing in non-centrosymmetric space groups, X-ray crystallography can be employed to establish the absolute configuration.

While a specific crystal structure for this compound is not publicly available in the searched literature, analysis of closely related benzofuranone analogues provides significant insights into the expected solid-state conformation and packing of this class of compounds.

Detailed crystallographic data has been reported for several benzofuranone derivatives. For instance, the crystal structure of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester reveals a triclinic system with a P-1 space group. csic.esyetnet.ch In another example, 3-(Propan-2-ylidene)benzofuran-2(3H)-one crystallizes in the monoclinic space group P21/c, with two independent molecules in the asymmetric unit. researchgate.netvensel.org These studies show that the benzofuranone core can adopt various packing arrangements influenced by its substituents.

The solid-state structure of these analogues is often stabilized by a network of intermolecular interactions. In the case of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester, C-H···O intermolecular hydrogen bonds and C-H···π interactions are crucial in forming a 2D supramolecular layer structure. csic.es Similarly, for 2-(2-Hydroxypropan-2-yl)-6-(prop-2-ynyloxy)-1-benzofuran-3(2H)-one, O-H···O hydrogen bonds link molecules into tapes along the a-axis direction, with further C-H···O interactions observed between these tapes. researchgate.net

The planarity of the benzofuranone ring system is a key structural feature. In 3-(Propan-2-ylidene)benzofuran-2(3H)-one, the benzofuran moiety is highly planar. researchgate.netvensel.org However, significant deviations from planarity can be introduced by bulky substituents. For example, in 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester, the dihedral angle between the benzofuran ring and the pyrrolidine (B122466) ring is approximately 59.42°. csic.es

Interactive tables summarizing the crystallographic data for selected benzofuranone analogues are presented below to illustrate the structural diversity within this compound class.

Table 1: Crystallographic Data for Benzofuranone Analogues

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl esterC₁₅H₁₂N₂O₇TriclinicP-19.268(13)11.671(15)15.414(2)75.185(5)72.683(5)71.301(5)1483.8(3)4 csic.esyetnet.ch
3-(Propan-2-ylidene)benzofuran-2(3H)-oneC₁₁H₁₀O₂MonoclinicP21/c7.1869(3)18.0636(10)13.1656(7)9096.763(3)901697.28(15)8 researchgate.netvensel.org
2-(2-Hydroxypropan-2-yl)-6-(prop-2-ynyloxy)-1-benzofuran-3(2H)-oneC₁₄H₁₄O₄TriclinicP-15.4199(2)9.0785(3)12.3555(4)85.758(2)80.455(2)81.829(2)592.65(4)2 researchgate.net
1-(6-hydroxy-2-phenylbenzofuran-5-yl)ethan-1-oneC₁₆H₁₂O₃OrthorhombicPbca10.7095(3)8.1455(2)27.5374(8)9090902402.20(11)8 researchgate.net

Determination of Absolute Configuration

For chiral analogues of this compound, X-ray crystallography can be a powerful tool for determining the absolute configuration. This is achieved by measuring the anomalous dispersion effect, which arises when the wavelength of the incident X-rays is near an absorption edge of one of the atoms in the crystal. csic.esyetnet.chnumberanalytics.comwikipedia.org This effect leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), breaking Friedel's Law. csic.es

The absolute configuration is typically determined by refining a parameter, known as the Flack parameter, which indicates the relative proportion of the two possible enantiomeric structures in the crystal. researchgate.neted.ac.uk A Flack parameter close to zero indicates that the correct absolute configuration has been assigned, while a value near one suggests that the inverted structure is correct. ed.ac.uk

For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effect is weak. researchgate.net The presence of a heavier atom, such as a halogen or a sulfur atom, can significantly enhance the anomalous scattering signal, facilitating a more reliable determination of the absolute configuration. thieme-connect.de In the case of this compound and its analogues, the fluorine atoms of the trifluoromethyl group can contribute to the anomalous scattering, although the effect is still relatively small.

In instances where the anomalous scattering is too weak for a definitive assignment, derivatization of the molecule with a chiral auxiliary containing a heavier atom can be employed. thieme-connect.de Alternatively, comparison of the experimentally determined structure with that of a known chiral reference can establish the absolute configuration. nih.gov

While direct X-ray crystallographic determination of the absolute configuration for a this compound analogue was not found in the search results, the principles outlined above represent the standard and most reliable approach for such a determination.

Computational Chemistry Approaches in the Study of 6 Trifluoromethyl Benzofuran 3 2h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netsemanticscholar.org It is widely employed to calculate molecular geometries, vibrational frequencies, and electronic properties, which are fundamental to predicting a molecule's reactivity. researchgate.netukm.my For benzofuran (B130515) derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G* or 6-311G(d,p), provide reliable predictions of optimized geometries and other parameters that are in good agreement with experimental data. researchgate.netukm.myrsc.org

Key electronic properties derived from DFT that help predict reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) corresponds to the ability to accept electrons. acs.org The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on a molecule's surface. It helps identify electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. researchgate.net

Global Reactivity Descriptors: Parameters such as ionization potential (I), electron affinity (A), chemical potential (μ), hardness (η), and electrophilicity (ω) are calculated from HOMO and LUMO energies. These descriptors quantify the molecule's resistance to charge transfer and its tendency to accept electrons, providing a comprehensive picture of its chemical behavior. researchgate.netresearchgate.net

Studies on related benzofuran structures demonstrate that DFT is a powerful tool for rationalizing their stability and reactivity. researchgate.net For instance, calculations can reveal which atomic sites are most susceptible to electrophilic or nucleophilic attack, guiding synthetic modifications. researchgate.net

Table 1: Calculated Quantum Chemical Descriptors for a Representative Benzofuran Derivative (1-benzofuran-2-carboxylic acid) Data derived from theoretical calculations on a related benzofuran structure to illustrate the application of DFT.

ParameterSymbolValue (eV)
HOMO EnergyEHOMO-6.366
LUMO EnergyELUMO-1.632
Energy GapΔE4.734
Ionization PotentialI6.366
Electron AffinityA1.632
Chemical Potentialµ-3.999
Hardnessη2.367
Softnessζ11.49
Electrophilicity Indexω3.374
Source: Adapted from research on 1-benzofuran-2-carboxylic acid using DFT/B3LYP/6-31G(d,p) level of theory. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is central to structure-based drug design, enabling the identification of potential drug candidates by simulating their interaction with a biological target's binding site. nih.govnih.gov For compounds like 6-(trifluoromethyl)benzofuran-3(2H)-one, docking studies can elucidate how they might interact with specific enzymes or receptors implicated in disease.

The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from a repository like the Protein Data Bank) and the ligand.

Docking Simulation: Using specialized software to place the ligand into the protein's active site in numerous possible conformations and orientations.

Scoring and Analysis: Each pose is assigned a score based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts with specific amino acid residues. nih.gov

Docking studies on various benzofuran derivatives have successfully predicted their binding modes. For example, benzofuran hybrids have been docked into the active sites of PI3K and VEGFR-2, two kinases involved in cancer, revealing critical hydrogen bond interactions that explain their inhibitory activity. nih.gov Similarly, 2-benzylidenebenzofuran-3(2H)-ones were docked into alkaline phosphatase to understand their inhibitory mechanism. nih.gov In another study, a synthetic aurone (B1235358), a class of compounds that includes a benzofuranone core, was docked into the TLR4/MD-2 complex, suggesting a mechanism for its anti-inflammatory effects. ijper.org

Table 2: Examples of Molecular Docking Studies on Benzofuran-Related Compounds This table presents findings from related compounds to demonstrate the utility of molecular docking for this chemical class.

Compound TypeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesPotential Activity
Benzofuran hybrid (Compound 8)PI3Kα-16.48Tyr836, Asp810, Asp933, Lys802Anticancer nih.gov
Benzofuran hybrid (Compound 8)VEGFR-2-12.59Cys919, Asp1046Anticancer nih.gov
Aurone (AU-23)TLR4/MD-2 Complex-8.9Tyr44, Arg90, Lys122Anti-inflammatory ijper.org
Benzofuran-1,2,3-triazole hybridEGFR-8.3Leu718, Val726, Ala743, Lys745Anticancer (Lung) nih.gov

Binding Affinity Calculations for Protein-Ligand Complexes

While molecular docking provides a qualitative prediction of binding modes and a rough estimate of affinity, more rigorous methods are needed for quantitative prediction of binding strength. Binding affinity calculations aim to compute the free energy of binding (ΔG), which is directly related to the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of a compound. mdpi.com

These calculations are computationally more intensive than standard docking and often combine molecular mechanics or quantum mechanics with solvation models. rsc.org Methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding from molecular dynamics simulation snapshots.

For even greater accuracy, quantum mechanical (QM) methods can be employed. rsc.org Approaches like the electrostatically embedded generalized molecular fractionation with conjugate caps (B75204) (EE-GMFCC) combined with a polarizable continuum model (CPCM) have been developed for high-level ab initio calculations of protein-ligand interaction energies and solvation energies. rsc.org Such studies on protein-ligand complexes have shown a strong correlation between calculated binding energies and experimental values, demonstrating their predictive power. rsc.org In a study on proteasome inhibitors, calculated free energies of binding (ΔG) and Ki values were reported for a series of compounds, providing a quantitative measure of their potency. mdpi.com

In Silico Prediction of Biological Activities and Pharmacokinetic Properties

Beyond predicting interactions with a single target, computational tools can forecast a compound's broad biological activity spectrum and its pharmacokinetic profile, commonly known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govmdpi.com

Prediction of Biological Activity Spectra: Software like PASS (Prediction of Activity Spectra for Substances) can predict thousands of biological activities based on the structural formula of a compound. way2drug.comunair.ac.id It compares the structure of a query molecule to a large database of known bioactive substances to estimate the probability of it being active (Pa) or inactive (Pi) for various biological functions. unair.ac.id This allows for the identification of potential new applications for a compound and can help elucidate its mechanism of action.

Prediction of Pharmacokinetic Properties (ADMET): The drug-likeness and ADMET properties of a potential drug candidate are critical for its success. Numerous in silico tools and web servers, such as SwissADME and ADMETlab, are used to predict these properties. nih.govmdpi.com Key parameters evaluated include:

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

Toxicity Prediction: Computational models can predict various forms of toxicity, such as mutagenicity, carcinogenicity, and hepatotoxicity, helping to flag potentially harmful compounds early in the discovery process. nih.gov

In silico ADMET studies on various heterocyclic compounds, including aziridines and benzofuran hybrids, have been used to evaluate their potential as drugs, showing good bioavailability scores and adherence to Lipinski's and Veber's rules. nih.govmdpi.com

Table 3: Example of In Silico Predicted ADMET Properties for Novel Inhibitor Candidates Data from related compounds illustrating the application of ADMET prediction tools.

ParameterCompound 21 (CTMA)Compound 22 (CTMA)Interpretation
Molecular Weight309.75 g/mol 295.72 g/mol Conforms to Lipinski's rule (<500)
LogP3.423.01Conforms to Lipinski's rule (<5)
H-bond Donors11Conforms to Lipinski's rule (<5)
H-bond Acceptors33Conforms to Lipinski's rule (<10)
Lipinski's Rule Violations00High probability of drug-likeness
Bioavailability Score0.550.55Indicates good oral bioavailability
Source: Adapted from research on Chloro(trifluoromethyl)aziridines (CTMAs) using the SwissADME platform. mdpi.com

Exploration of the Benzofuran 3 2h One Scaffold in Medicinal Chemistry Research

Design and Synthesis of 6-(Trifluoromethyl)benzofuran-3(2H)-one Derivatives for Target-Oriented Drug Discovery

The synthesis of benzofuran-3(2H)-one derivatives is a pivotal area of research in medicinal and organic chemistry due to their extensive applications as precursors for more complex molecules. researchgate.netresearchgate.net The inherent biological activities of the benzofuran (B130515) scaffold have spurred the development of numerous synthetic pathways to create derivatives with specific therapeutic targets. nih.govrsc.org

The design of derivatives often involves molecular hybridization, combining the benzofuran-3(2H)-one core with other pharmacologically active moieties to create compounds with enhanced or dual activity. nih.gov For instance, the synthesis of new benzofuran derivatives targeting cancer may involve creating hybrids with structures known to inhibit specific pathways like PI3K and VEGFR-2. research-nexus.netnih.govresearchgate.net

Synthetic strategies can be diverse. One common approach involves the intramolecular cyclization of ketoesters derived from the acylation of ortho-hydroxyacetophenones. jocpr.com Another method is the Willgerodt–Kindler reaction, which can be used to form thioamides from compounds like 1-(benzofuran-2-yl)ethan-1-one, which can then be further modified. nih.gov The palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has also been employed for the enantioselective synthesis of highly substituted benzofuran-3(2H)-one derivatives. researchgate.net For the introduction of the trifluoromethyl group at the 6-position, specific starting materials containing this substituent are typically required, and the reaction conditions are optimized to tolerate this electron-withdrawing group. acs.org The synthesis of 2-phenyl benzofuran derivatives, for example, has been detailed for the treatment of various disorders, showcasing the adaptability of the benzofuran core. google.com

Structure-Activity Relationship (SAR) Analysis of Trifluoromethylated Benzofuranone Scaffolds in Biological Systems

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of benzofuran-3(2H)-one derivatives influences their biological activity. researchgate.netsemanticscholar.org These studies help in designing more potent and selective drugs. mdpi.com For the benzofuran-3(2H)-one scaffold, SAR analyses have revealed that substitutions at various positions on the benzofuran ring are critical determinants of biological effect. mdpi.com For example, in the context of anticancer activity, substitutions at the C-2 position with ester or heterocyclic rings were found to be important for cytotoxicity. mdpi.com Similarly, for alkaline phosphatase inhibition, the nature and position of substituents on the benzylidene moiety of 2-benzylidenebenzofuran-3(2H)-ones significantly impact their inhibitory potential. rsc.orgresearchgate.net

Impact of Trifluoromethyl Substitution on Pharmacophore Features and Activity Modulation

The trifluoromethyl (-CF3) group is a highly valued substituent in medicinal chemistry due to its unique electronic properties and its ability to significantly alter a molecule's biological profile. mdpi.comresearchgate.netnih.gov

Key Impacts of the -CF3 Group:

Increased Lipophilicity: The -CF3 group is one of the most lipophilic substituents, which can enhance a molecule's ability to cross cell membranes and improve its bioavailability. mdpi.comresearchgate.net This increased lipophilicity can facilitate better penetration into the brain, a desirable feature for drugs targeting the central nervous system. mdpi.com

Metabolic Stability: Replacing a hydrogen atom or a methyl group with a -CF3 group can block metabolic hotspots on a molecule. mdpi.com The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation and thereby increasing the drug's half-life. mdpi.com

Enhanced Binding Affinity: The high electronegativity and electron-withdrawing nature of the -CF3 group can modify the electronic environment of the scaffold, leading to stronger interactions with biological targets. mdpi.com It can act as a pharmacophore, a crucial part of the molecule that directly interacts with the target receptor or enzyme. drugbank.comebi.ac.uk

In the context of this compound, the placement of the electron-withdrawing -CF3 group at the 6-position of the benzofuran ring is expected to significantly influence its interaction with various biological targets, a key consideration in the design of new therapeutic agents. mdpi.com

Enzyme Inhibition Studies Involving Benzofuran-3(2H)-one Derivatives

The benzofuran-3(2H)-one scaffold has been extensively investigated as a platform for developing potent and selective enzyme inhibitors for various therapeutic applications.

Monoamine Oxidase (MAO) Inhibition by Benzofuran-3(2H)-one Analogues, with Focus on Isoform Selectivity

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, making them important targets for treating neurodegenerative disorders like Parkinson's and Alzheimer's disease, as well as depression. nih.gov Benzofuran-3(2H)-one (also known as 3-coumaranone) derivatives have emerged as highly potent and selective inhibitors of MAO. nih.govacs.org

Studies have shown that these compounds often exhibit a strong preference for inhibiting the MAO-B isoform. nih.gov In one study, a series of 3-coumaranone derivatives displayed IC50 values for human MAO-B inhibition in the nanomolar range (0.004–1.05 µM), with nine compounds having an IC50 below 0.05 µM. nih.gov The most potent compound in that series had an IC50 value of 0.004 µM for MAO-B. nih.gov For MAO-A, the inhibitory concentrations were significantly higher, indicating high selectivity for MAO-B. nih.gov Importantly, this inhibition was found to be reversible, which is a desirable characteristic for modern MAO inhibitors. nih.gov Further research into 2-azolylmethylene-3-(2H)-benzofuranone derivatives also identified potent and selective inhibitors for both MAO-A and MAO-B, supporting the scaffold's utility in designing novel MAO inhibitors. nih.gov

Table 1: MAO-B Inhibition by Selected Benzofuran-3(2H)-one Analogues Data extracted from a study on 3-coumaranone derivatives. nih.gov

Compound MAO-B IC50 (µM) MAO-A IC50 (µM) Selectivity Index (MAO-A/MAO-B)
5g 0.004 1.12 280
5h 0.012 1.21 101
5f 0.013 0.586 45
Safinamide (Reference) 0.048 13.9 290

| Lazabemide (Reference) | 0.091 | 16.3 | 179 |

Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

The PI3K and VEGFR-2 signaling pathways are crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels). research-nexus.netresearchgate.net Dual inhibition of these pathways is a promising strategy in cancer therapy. Benzofuran derivatives have been designed and synthesized as potent dual inhibitors of PI3K and VEGFR-2. nih.govresearch-nexus.netnih.gov

In a notable study, a series of new benzofuran hybrids were developed, and one compound, referred to as "Compound 8," demonstrated significant dual inhibitory activity. research-nexus.netnih.govresearchgate.net This compound inhibited PI3K and VEGFR-2 with IC50 values of 2.21 nM and 68 nM, respectively. research-nexus.netnih.govresearchgate.net These values compare favorably to reference inhibitors, highlighting the potential of the benzofuran scaffold in developing effective anticancer agents that target multiple critical pathways. research-nexus.netnih.gov

Table 2: PI3K and VEGFR-2 Inhibition by a Lead Benzofuran Hybrid Data extracted from a study on dual PI3K/VEGFR-2 inhibitors. research-nexus.netnih.govresearchgate.net

Compound Target Enzyme IC50 (nM)
Compound 8 PI3K 2.21
VEGFR-2 68
LY294002 (Reference) PI3K 6.18

| Sorafenib (Reference) | VEGFR-2 | 31.2 |

Alkaline Phosphatase (AP) Inhibitory Activities of Benzofuran-3(2H)-one Scaffolds

Alkaline phosphatases (APs) are a group of enzymes involved in various physiological processes, and their abnormal activity is linked to several diseases, including bone disorders and certain cancers. nih.gov The benzofuran-3(2H)-one scaffold, particularly in the form of aurones (2-benzylidenebenzofuran-3(2H)-one), has been identified as a new class of potent AP inhibitors. rsc.orgnih.gov

A study investigating a series of aurone (B1235358) derivatives found several compounds with excellent inhibitory activity against AP, with some being more potent than the standard inhibitor KH2PO4. rsc.orgresearchgate.net The most active compound, "Compound 20," exhibited an IC50 value of 1.055 µM. rsc.orgresearchgate.net SAR analysis revealed that the substitution pattern on both the benzofuranone ring and the benzylidene group played a crucial role in the inhibitory activity. rsc.orgresearchgate.net These findings suggest that the aurone scaffold is a promising template for designing novel and potent alkaline phosphatase inhibitors. nih.gov

Table 3: Alkaline Phosphatase Inhibition by Selected 2-Benzylidenebenzofuran-3(2H)-one Derivatives Data extracted from a study on aurone derivatives as AP inhibitors. rsc.orgresearchgate.net

Compound AP IC50 (µM)
12 2.163
15 2.146
16 2.132
18 1.154
20 1.055
21 2.326

| KH2PO4 (Standard) | 2.80 |

Investigation of Anticancer Potential of Trifluoromethylated Benzofuran-3(2H)-one Derivatives

The benzofuran scaffold is a prominent feature in many natural and synthetic compounds with demonstrated anticancer properties. rsc.orgnih.govnih.govrsc.org The introduction of halogen atoms, such as fluorine, into the benzofuran ring has been shown to significantly enhance cytotoxic activities. mdpi.comnih.gov This enhancement is often attributed to the ability of halogens to form halogen bonds, which can improve binding affinity to biological targets. mdpi.comnih.gov The presence of fluorine, in particular, can also improve metabolic stability and cell permeability. mdpi.com

The trifluoromethyl group (-CF3) is of particular interest in medicinal chemistry. Studies on related structures, such as 3-(trifluoromethyl)phenylthiourea (B159877) derivatives, have demonstrated high cytotoxicity against various cancer cell lines, including colon, prostate, and leukemia cells, with favorable selectivity over normal cells. mdpi.com Research on fluorinated benzofuran and dihydrobenzofuran derivatives has also highlighted their potential as both anti-inflammatory and anticancer agents. mdpi.com These findings underscore the value of exploring trifluoromethylated benzofuran-3(2H)-one derivatives as a class of potential anticancer compounds. mdpi.commdpi.com

Understanding the mechanisms by which benzofuran derivatives exert their cytotoxic effects is crucial for their development as therapeutic agents. Studies have revealed that these compounds can induce cancer cell death through various pathways, most notably apoptosis (programmed cell death) and cell cycle arrest.

For instance, research on highly cytotoxic thiourea (B124793) derivatives containing a 3-(trifluoromethyl)phenyl group demonstrated a strong pro-apoptotic effect. mdpi.com One derivative, in particular, was found to induce late-stage apoptosis in 95–99% of colon cancer cells and 73% of leukemia cells. mdpi.com Other active benzofuran derivatives have also been shown to induce apoptosis in leukemia cells. mdpi.com Furthermore, some benzofuran and furo[3,2-g]chromone-based compounds have been shown to cause cell cycle arrest at the G2/M phase in breast cancer cells, alongside the activation of key apoptotic proteins like caspases-9 and -3. nih.gov These studies indicate that trifluoromethylated benzofuran-3(2H)-ones could potentially act by triggering apoptotic pathways and disrupting the normal cell division cycle in cancer cells. mdpi.comnih.gov

A promising strategy in cancer therapy is the development of drugs that can simultaneously inhibit multiple pathways essential for tumor growth and survival. The phosphatidylinositol-3-kinase (PI3K) and vascular endothelial growth factor receptor (VEGFR) signaling pathways are critical for processes like cell proliferation, apoptosis, and angiogenesis (the formation of new blood vessels). nih.gov

Recent research has focused on designing benzofuran hybrids capable of acting as dual inhibitors of PI3K and VEGFR-2. nih.govnih.gov In one such study, a newly synthesized benzofuranyl thiosemicarbazone derivative demonstrated potent inhibitory activity against both PI3K and VEGFR-2, with IC50 values of 2.21 nM and 68 nM, respectively. nih.govnih.gov This compound also exhibited strong cytotoxic activity against hepatocellular and cervical cancer cell lines. nih.govnih.gov The development of such dual inhibitors is considered a significant advancement, as targeting both pathways could lead to more effective anti-cancer therapies. nih.gov The benzofuran scaffold is central to these designs, suggesting that derivatives like this compound could be valuable starting points for creating novel dual-action anticancer agents.

Antimicrobial Properties of Benzofuran-3(2H)-one Derivatives

Benzofuran derivatives are recognized for their broad spectrum of antimicrobial activities. nih.govnih.govresearchgate.netlse.ac.uk This class of compounds has been extensively studied for its potential to combat various pathogens, including bacteria, fungi, and protozoa. The core benzofuran structure serves as a versatile pharmacophore that can be modified to enhance potency and specificity against different microorganisms. nih.govresearchgate.net

Derivatives of the benzofuran scaffold have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. nih.gov In some studies, synthesized benzofuran derivatives showed greater inhibitory effects against Gram-negative bacteria than Gram-positive strains. nih.gov For example, a 1-(thiazol-2-yl)pyrazoline derivative of benzofuran exhibited excellent activity against E. coli (a Gram-negative bacterium) with an inhibition zone of 25 mm. nih.gov Conversely, other research has highlighted potent activity against Gram-positive bacteria. A benzofuran-triazole hybrid bearing a 3,4-dimethylphenyl substituent was found to be highly active against B. subtilis (a Gram-positive bacterium), producing a 42 mm zone of inhibition. mdpi.com

Structure-activity relationship studies have provided insights into the features that influence antibacterial potency. The presence of electron-withdrawing groups on the benzofuran ring has been associated with increased activity. nih.gov Halogenation of the benzofuran structure has also been shown to be a key factor in conferring antimicrobial properties. nih.gov

Table 1: Selected Antibacterial Activity of Benzofuran Derivatives

Compound Type Bacterial Strain Activity Measurement Result Reference
1-(Thiazol-2-yl)pyrazoline derivative E. coli (Gram-negative) Inhibition Zone 25 mm nih.gov
1-(Thiazol-2-yl)pyrazoline derivative S. aureus (Gram-positive) Inhibition Zone 20 mm nih.gov
Benzofuran-triazole hybrid (10b) B. subtilis (Gram-positive) Inhibition Zone 42 mm mdpi.com
Benzofuran-triazole hybrid (10b) E. coli (Gram-negative) Inhibition Zone 11.5 mm mdpi.com

This table is for illustrative purposes and includes data from various benzofuran derivatives, not specifically this compound.

The therapeutic utility of benzofuran derivatives extends to more complex pathogens, including protozoa and mycobacteria.

Anti-amoebic Activity: A series of benzofuran and benzothiophene-containing compounds were tested for their activity against Acanthamoeba castellanii, a protozoan that can cause serious human infections. nih.gov The results were promising, with two compounds in particular eliminating 68% and 64% of the amoebae, respectively. nih.gov These compounds were also effective at blocking the parasite's ability to transition between its active (trophozoite) and dormant (cyst) stages, a critical aspect of its life cycle and pathogenicity. nih.gov Importantly, the most effective compounds showed minimal toxicity to human cells, suggesting a favorable selectivity profile. nih.gov

Anti-tuberculosis Potential: Benzofuran derivatives are considered a valuable pharmacophore in the search for new drugs to treat tuberculosis (TB), a disease caused by Mycobacterium tuberculosis. nih.govresearchgate.netlse.ac.uk Some derivatives have shown excellent activity against both drug-sensitive and drug-resistant strains of the bacterium. nih.govresearchgate.net The development of benzofuran-based inhibitors of chorismate mutase is one strategy being pursued to create novel anti-TB agents, as this enzyme is vital for the pathogen's survival. nih.gov One study identified a 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran derivative as the most active compound against M. tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 3.12 μg/mL and low cytotoxicity. nih.gov

Research into Anti-HIV Activity

The benzofuran scaffold has been identified as a promising framework for the development of agents targeting the human immunodeficiency virus (HIV). nih.gov Research has demonstrated that derivatives of benzofuran can exhibit potent inhibitory activity against key viral enzymes essential for HIV replication, such as reverse transcriptase (RT) and protease (PR). nih.gov For instance, studies on 3-benzoylbenzofurans have revealed their potential as HIV-1 inhibitors. nih.gov

While direct anti-HIV testing of this compound is not extensively documented in publicly available literature, the known anti-HIV activity of related benzofuran structures provides a strong rationale for investigating its potential. The trifluoromethyl group at the 6-position is of particular interest due to its strong electron-withdrawing nature and its ability to enhance metabolic stability and cellular permeability, properties that are highly desirable in antiviral drug candidates. mdpi.commdpi.com For example, the trifluoromethyl group has been successfully incorporated into approved anti-HIV drugs like Tipranavir, where it contributes to potent enzyme inhibition. mdpi.com

The general strategy involves synthesizing derivatives of the core scaffold and evaluating their efficacy. For instance, the conversion of the benzofuran scaffold to a pyrazole (B372694) has been shown to decrease cytotoxicity while maintaining or even enhancing anti-HIV activity. nih.gov This suggests that this compound could serve as a valuable starting material for the synthesis of a library of novel compounds with potential anti-HIV properties.

Compound ClassTargetNotable Findings
3-BenzoylbenzofuransHIV-1 Reverse Transcriptase, HIV-1 ProteaseShowed inhibitory activity against pseudoviruses; derivatization into pyrazoles reduced cytotoxicity. nih.gov
Benzofuran-carboxamidesHIV-1 Reverse Transcriptase, HIV-1 ProteaseDemonstrated dual inhibitory activity. nih.gov
2-Trifluoromethylthiazole-based amidesHIV-1 RNA processingA CF3 group was found to be an effective replacement for a nitro group, leading to active compounds with reduced cytotoxicity. nih.gov

Modulatory Activities on GABAA Receptors and Other Biological Targets

GABAA (γ-aminobutyric acid type A) receptors are the primary inhibitory neurotransmitter receptors in the central nervous system and are the target of various clinically important drugs, including benzodiazepines. google.com These receptors are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability. google.com Modulators of GABAA receptors can enhance or inhibit this effect and are used to treat anxiety, epilepsy, and other neurological disorders.

The benzofuran-3(2H)-one scaffold has been explored for its potential to modulate various biological targets, although direct modulation of GABAA receptors by this compound is not well-documented. However, the structural features of the benzofuranone core make it a candidate for interaction with diverse receptor binding sites. For instance, derivatives of 2-benzylidenebenzofuran-3(2H)-one have been identified as inhibitors of alkaline phosphatase.

The introduction of a trifluoromethyl group can significantly influence the electronic properties and lipophilicity of a molecule, which are critical for its interaction with receptors like the GABAA receptor. The trifluoromethyl group's ability to enhance blood-brain barrier permeability is particularly relevant for compounds targeting the central nervous system. mdpi.com While specific data on this compound is scarce, the general principles of medicinal chemistry suggest that it could serve as a scaffold for developing novel CNS-active agents. Further research would be necessary to synthesize and test derivatives for their activity on GABAA receptors and other potential biological targets.

Receptor/Enzyme TargetModulator ClassKey Findings
GABAA ReceptorsPyrazoloquinolinonesShowed selective modulatory activity at GABAA α6 subunit-containing receptors. google.com
Alkaline Phosphatase2-Benzylidenebenzofuran-3(2H)-onesIdentified as a new class of inhibitors.

Application of Scaffold Hopping and Bioisosterism for Novel Benzofuranone Analogues in Drug Discovery

Scaffold hopping and bioisosterism are powerful strategies in medicinal chemistry used to design new compounds with improved properties by replacing a central core structure (scaffold) or a specific functional group with another that is structurally distinct but functionally similar. nih.govresearchgate.net These techniques are employed to overcome issues with potency, selectivity, pharmacokinetics, or toxicity, and to explore new chemical space for intellectual property purposes. nih.gov

The benzofuran-3(2H)-one scaffold can be considered a bioisostere of other important heterocyclic systems found in biologically active molecules. For example, it shares structural similarities with chromones, flavones, and other bicyclic heteroaromatic systems that are prevalent in medicinal chemistry. The strategy of scaffold hopping from a known active scaffold, such as a quinazolinone to a chromen-4-one, has been successfully applied to discover novel inhibitors of targets like BRD4. This highlights the potential of exploring the benzofuran-3(2H)-one scaffold as an alternative core in various drug discovery programs.

Bioisosteric replacement is also a key concept when considering modifications to the this compound structure. The trifluoromethyl group itself is often considered a bioisostere of a methyl group or a chlorine atom, but with distinct electronic properties that can lead to improved biological activity. mdpi.comcambridgemedchemconsulting.com For instance, the replacement of a nitro group with a trifluoromethyl group in a series of anti-HIV compounds resulted in active molecules with lower cytotoxicity. nih.gov

The application of these principles to this compound could involve:

Scaffold Hopping: Replacing the benzofuran-3(2H)-one core with other heterocyclic systems while retaining the 6-trifluoromethylphenyl moiety to see if activity against a particular target is maintained or improved.

Bioisosteric Replacement: Modifying the trifluoromethyl group with other electron-withdrawing groups or exploring different substitution patterns on the benzene (B151609) ring to optimize the structure-activity relationship (SAR).

These computational and synthetic strategies are integral to modern drug discovery and could be effectively applied to unlock the therapeutic potential of novel analogues derived from this compound.

Original Scaffold/GroupBioisosteric Replacement/HopTherapeutic Area/Target
Quinazolin-4-oneChromen-4-oneBRD4 Inhibitors
Nitro groupTrifluoromethyl groupAnti-HIV
Amide groupTriazole groupHIV Protease Inhibitors

Future Research Directions and Emerging Paradigms in 6 Trifluoromethyl Benzofuran 3 2h One Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly integral to the synthesis of pharmaceuticals and complex organic molecules. au.dk Future efforts in the synthesis of 6-(Trifluoromethyl)benzofuran-3(2H)-one and its derivatives will likely prioritize methods that reduce waste, avoid hazardous solvents, and improve atom economy.

Key green approaches applicable to benzofuranone synthesis include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and, in many cases, improve product yields for benzofuran-3(2H)-ones. nih.govsemanticscholar.org The use of microwave irradiation in a solventless system, for instance by adsorbing reactants onto a clay catalyst like Montmorillonite K10, represents a green method for producing aurone (B1235358) derivatives from benzofuran-3(2H)-one. mdpi.com

Electrochemical Synthesis: Electrochemistry offers a catalyst-free and often solvent-free route to benzofuran (B130515) derivatives. jbiochemtech.com By using simple carbon or platinum electrodes, these methods can generate complex molecules in an aqueous solution, minimizing the need for toxic reagents and solvents. nih.govresearchgate.net

Use of Eco-Friendly Solvents and Catalysts: The development of syntheses using deep eutectic solvents (DES) or water as the reaction medium is a significant step toward sustainability. nih.gov For example, a one-pot synthesis of benzofuran derivatives has been achieved using copper iodide as a catalyst in a choline (B1196258) chloride-ethylene glycol-based solvent. nih.gov Similarly, the use of ZnO-nanorods as a catalyst under solvent-free conditions has been reported for preparing benzofuran derivatives. nih.gov

Table 1: Comparison of Green Synthetic Methodologies for Benzofuranone Scaffolds
MethodologyKey FeaturesPotential Advantages for Trifluoromethylated DerivativesReference
Microwave-Assisted SynthesisRapid heating, shorter reaction times, often higher yields.Increased reaction efficiency and reduced formation of side products. nih.govresearchgate.net
Electrochemical SynthesisOften catalyst- and reagent-free; can be performed in aqueous solutions.High purity products with minimal environmental impact. jbiochemtech.comnih.gov
Deep Eutectic Solvents (DES)Environmentally benign, biodegradable, and recyclable solvent systems.Enhanced reaction rates and selectivity in a sustainable medium. nih.gov
NanocatalysisHigh surface area catalysts (e.g., ZnO-nanorods) enabling solvent-free conditions.Excellent yields at room temperature, aligning with green chemistry principles. nih.gov

Advanced Catalyst Design for Highly Enantioselective Transformations

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods for the enantioselective synthesis of this compound derivatives is crucial. Future research will focus on designing sophisticated catalysts that can control the three-dimensional arrangement of atoms with high precision.

Emerging strategies include:

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for asymmetric synthesis. Bifunctional catalysts, such as those based on squaramide or quinine, have been successfully used to create chiral benzofuran derivatives with high enantioselectivity. researchgate.netnih.gov An organocatalytic strategy combining a Brønsted base and an N-heterocyclic carbene (NHC) has been used to construct the cyclopenta[b]benzofuran scaffold with excellent stereoselectivity. nih.gov

Metal-Based Catalysis: Palladium-catalyzed reactions are effective for creating benzofuranones, and modifications using chiral ligands can achieve enantioselectivity. organic-chemistry.org One study demonstrated that a Pd(II)-catalyzed C-H activation and intramolecular C-O bond formation could be adapted for enantioselective synthesis, representing a significant advance in C-H functionalization. organic-chemistry.org

Divergent Synthesis: A particularly advanced strategy involves using a single set of starting materials and a chiral catalyst to produce multiple, structurally distinct products by simply changing an additive or reaction condition. nih.gov This allows for the rapid generation of skeletal diversity from a common precursor, which is highly valuable in drug discovery.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery of novel compounds. medium.com These computational tools can analyze vast datasets to identify patterns and predict the properties of new molecules, significantly accelerating the design-make-test-analyze cycle. rsc.org

Applications in the context of this compound include:

Generative Models: Deep learning architectures like Recurrent Neural Networks (RNNs), Variational Autoencoders (VAEs), and Generative Adversarial Networks (GANs) can be trained on existing molecular data to generate entirely new chemical structures. acs.orgnih.govacs.org These models can be guided to explore new areas of chemical space and design novel benzofuranone derivatives with desired characteristics. medium.com

Activity and Property Prediction: Machine learning models can predict the biological activity of a compound against a specific target. stanford.edu Recently, a multimodal deep learning model called F-CPI was developed specifically to predict how fluorine substitution affects a compound's bioactivity, a tool directly applicable to optimizing trifluoromethylated scaffolds. acs.orgnih.gov Such models can save significant time and resources by prioritizing the synthesis of only the most promising candidates. mdpi.com

Automated Synthesis: The integration of AI-driven design with robotic synthesis platforms represents a major leap forward. AI can propose synthetic routes for the designed molecules, which can then be executed by automated systems, creating a fully autonomous discovery pipeline.

Table 2: AI and Machine Learning Paradigms in Drug Discovery
ParadigmDescriptionApplication to Benzofuranone ChemistryReference
Generative Adversarial Networks (GANs)A "generator" network creates new molecules, and a "discriminator" network evaluates their realism, leading to the creation of novel, valid structures.Designing new this compound derivatives with unique substitution patterns. acs.org
Variational Autoencoders (VAEs)Encodes molecules into a continuous latent space and then decodes points from this space back into new molecules, allowing for optimization of properties.Systematically modifying the benzofuranone core to fine-tune biological activity. rsc.org
Reinforcement LearningThe generative model is "rewarded" for creating molecules that are predicted to have desired properties (e.g., high binding affinity, low toxicity).Guiding the design process toward potent and selective trifluoromethylated benzofuranones. medium.com
Predictive Models (e.g., F-CPI)Deep learning models trained to predict specific outcomes, such as the change in bioactivity upon fluorination.Predicting which modifications to the this compound scaffold will enhance its therapeutic potential. acs.orgnih.gov

Exploration of Novel Biological Targets for Trifluoromethylated Benzofuranones

The benzofuranone core is a privileged scaffold found in many biologically active compounds. acs.org The addition of a trifluoromethyl group can enhance interactions with biological targets and improve drug-like properties. rsc.org Future research will aim to identify new therapeutic applications for these compounds.

Potential targets and areas of interest include:

Sirtuin (SIRT) Inhibition: Sirtuins are a class of enzymes implicated in diseases like cancer and metabolic disorders. nih.gov Benzofuran-based scaffolds have been identified as inhibitors of both SIRT1 and SIRT2. nih.govnih.govup.ac.za For instance, benzofuran-3-yl(phenyl)methanone derivatives have been identified as novel SIRT1 inhibitors. nih.gov Given that fluorination can alter binding affinity, this compound derivatives are logical candidates to explore for potent and selective SIRT inhibition.

Topoisomerase II Poisons: Topoisomerase II is a critical enzyme for DNA replication and a key target for anticancer drugs. nih.gov Certain trifluoromethylated heterocyclic compounds, such as acridinone (B8587238) derivatives, have been shown to act as covalent poisons of topoisomerase IIα, a mechanism that leads to cancer cell death. nih.gov The structural similarities suggest that trifluoromethylated benzofuranones could be investigated for similar activity. nih.govembopress.org

Other Targets: The versatility of the benzofuran scaffold means its derivatives have been investigated for a wide range of activities, including as potential aromatase inhibitors for estrogen-dependent tumors and for their antimicrobial and anti-inflammatory properties. jocpr.comlbp.world The trifluoromethyl group could enhance potency or selectivity against these or other, yet-to-be-discovered, biological targets. rsc.orgresearchgate.nettandfonline.com

Multicomponent Reactions and Diversity-Oriented Synthesis of Complex Derivatives

To efficiently explore the vast chemical space around the this compound core, modern synthetic strategies that build complexity rapidly are essential.

Multicomponent Reactions (MCRs): MCRs involve combining three or more starting materials in a single step to form a complex product that contains portions of all the initial reactants. This approach is highly efficient and atom-economical. One-pot, three-component syntheses of 2,3-disubstituted benzofurans have been developed using Sonogashira coupling conditions, often enhanced by microwave irradiation. nih.gov Applying such strategies would allow for the rapid assembly of a wide array of derivatives from a trifluoromethylated precursor.

Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally diverse and complex molecules, which is ideal for screening for new biological activities. nih.govresearchgate.net Efficient protocols have been developed to create libraries based on benzofuran scaffolds using readily available starting materials like salicylaldehydes and boronic acids. acs.orgacs.org A DOS approach starting with a 6-trifluoromethyl-substituted phenol (B47542) could generate a large library of novel compounds for high-throughput screening, significantly increasing the chances of discovering new therapeutic leads. nih.gov

Q & A

Q. Q1. What are the key synthetic strategies for preparing 6-(trifluoromethyl)benzofuran-3(2H)-one derivatives?

A1. The synthesis of this compound derivatives often involves:

  • Catalytic asymmetric propargylation : A pybox-copper-catalyzed reaction between 2-substituted benzofuran-3(2H)-one and propargyl acetate enables diastereo- and enantioselective preparation of 2,2-disubstituted derivatives. This method preserves enantiomeric purity during downstream transformations (e.g., terminal alkyne conversion to methyl ketones) .
  • Condensation reactions : Base- or acid-catalyzed condensation with aromatic aldehydes generates aurones (2-benzylidenebenzofuran-3(2H)-ones), a scaffold with demonstrated bioactivity .
    Methodological Tip : Optimize reaction conditions (e.g., catalyst loading, solvent polarity) to balance yield and stereoselectivity.

Q. Q2. How can structural modifications of this compound influence its reactivity?

A2. The trifluoromethyl group at the 6-position enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic reactions. Modifications include:

  • Substituent introduction : Halogenation (e.g., bromination at the 4- and 6-positions) increases electrophilicity, enabling further functionalization .
  • Aldehyde condensation : The benzofuran-3(2H)-one core reacts with aldehydes to form aurones, where the substituent on the aldehyde dictates electronic and steric properties .
    Analytical Validation : Use 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm regioselectivity and monitor reaction progress .

Advanced Research Questions

Q. Q3. What challenges arise in achieving enantioselective synthesis of this compound derivatives, and how are they resolved?

A3. Key challenges and solutions include:

  • Catalyst compatibility : Pybox-copper complexes are effective for asymmetric propargylation but require strict anhydrous conditions to prevent catalyst deactivation .
  • Steric hindrance : Bulky substituents near the trifluoromethyl group can reduce enantioselectivity. Mitigate this by using chiral ligands with flexible steric profiles (e.g., indane-pybox) .
    Case Study : Propargyl acetate reactions under Cu(OTf)2_2/pybox catalysis achieved >90% enantiomeric excess (ee) in optimized conditions .

Q. Q4. How do this compound derivatives exhibit biological activity, and what mechanistic insights exist?

A4. These derivatives show promise as enzyme inhibitors and anticancer agents:

  • Alkaline phosphatase inhibition : 4,6-Dibromo-2-(4-(trifluoromethyl)benzylidene)benzofuran-3(2H)-one (compound 13 ) demonstrated potent inhibition (IC50_{50} < 1 µM) via competitive binding to the enzyme’s active site, validated by kinetic assays and molecular docking .
  • Anticancer mechanisms : Aurones like 3e and 3f induce G0/G1 cell cycle arrest and mitochondrial membrane potential loss, triggering apoptosis in breast cancer cells. Mechanistic studies involve flow cytometry and Hoechst staining .
    Experimental Design : Pair in vitro assays (MTT) with in silico simulations to correlate structure-activity relationships (SAR) .

Q. Q5. How can computational methods enhance the design of this compound-based inhibitors?

A5. Computational strategies include:

  • Virtual screening : Identify potential PIM1 kinase inhibitors by docking aurone derivatives into the ATP-binding pocket. Prioritize candidates with high binding scores and drug-like properties .
  • SAR modeling : Use QSAR (quantitative SAR) to predict bioactivity based on substituent electronegativity and lipophilicity. For example, trifluoromethyl groups improve metabolic stability by reducing CYP450-mediated oxidation .
    Validation : Synthesize top-ranked virtual hits (e.g., 3e , 3f ) and validate via enzymatic assays .

Data Contradictions and Resolutions

Q. Q6. Discrepancies in reported yields for aurone synthesis: How should researchers address them?

A6. Variations in yields (52–77% in vs. "excellent yields" in ) arise from:

  • Reaction conditions : Acidic vs. basic catalysts (e.g., morpholine acetate vs. KOH) influence condensation efficiency .
  • Purification methods : Recrystallization from ethanol improves purity but may reduce recovered yield .
    Resolution : Standardize protocols (e.g., solvent, temperature) and report detailed procedures for reproducibility.

Q. Q7. Conflicting bioactivity data for similar derivatives: What factors contribute to this?

A7. Differences in cell lines, assay protocols, and substituent positions explain contradictions:

  • Cell line specificity : Compound 3e showed higher potency in MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) cells due to estrogen receptor interactions .
  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -CF3_3) enhance enzyme inhibition but may reduce solubility, affecting IC50_{50} measurements .
    Recommendation : Use orthogonal assays (e.g., Western blotting for target validation) to confirm bioactivity .

Methodological Best Practices

Q. Q8. What analytical techniques are critical for characterizing this compound derivatives?

A8. Essential techniques include:

  • NMR spectroscopy : 19F^{19}\text{F} NMR quantifies trifluoromethyl group integrity, while 1H^{1}\text{H}/13C^{13}\text{C} NMR confirms regiochemistry .
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., Cambridge Crystallographic Data Centre depositions for aurones) .
  • Chiral HPLC : Monitor enantiomeric purity post-synthesis .

Q. Q9. How can researchers optimize reaction scalability for industrial translation?

A9. Key considerations:

  • Catalyst recycling : Pybox-copper complexes can be reused up to 3 cycles with <10% loss in ee .
  • Continuous flow systems : Improve heat/mass transfer for exothermic reactions (e.g., aldehyde condensations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.